

Technical Support Center: BMS-986143 (BMS-986142) In Vivo Treatment Optimization

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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B15577291

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the reversible Bruton's tyrosine kinase (BTK) inhibitor, **BMS-986143** (also referred to as BMS-986142 in several publications), in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **BMS-986143**?

A1: **BMS-986143** is an orally active, potent, and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][5] By reversibly binding to BTK, **BMS-986143** blocks downstream signaling, thereby inhibiting the functions of B-cells and other immune cells like macrophages, which are implicated in autoimmune diseases.[1][2][5]

Q2: What is the recommended vehicle for in vivo administration of **BMS-986143**?

A2: Based on published preclinical studies, a common vehicle for oral administration (PO) in mice is a formulation of Ethanol:TPGS:PEG300 in a 5:5:90 ratio.[4][6] Other potential formulations include solutions with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[4] It is crucial to select a vehicle that ensures the stability and solubility of the compound for the duration of the experiment.

Q3: What are typical dose ranges for **BMS-986143** in mouse models of arthritis?

A3: In mouse models of collagen-induced arthritis (CIA), effective oral doses have ranged from 2 mg/kg to 30 mg/kg administered once daily.^{[1][2][4]} The selection of the optimal dose will depend on the specific experimental model, the desired level of BTK inhibition, and whether the treatment is prophylactic or therapeutic.^{[1][2]}

Q4: How long should I treat my animals with **BMS-986143**?

A4: The treatment duration is highly dependent on the experimental design. In preventative mouse models of arthritis, dosing can start at the time of immunization and continue for the duration of the study (e.g., 36 days).^{[1][2]} In therapeutic models, treatment may begin after the onset of disease and continue for a period sufficient to observe a therapeutic effect, for instance, from day 21 post-immunization to the end of the study.^{[2][4]} The pharmacokinetic profile, with a half-life of 7-11 hours in healthy human subjects, supports once-daily dosing.^{[7][8][9]}

Q5: How can I monitor the in vivo efficacy of **BMS-986143**?

A5: Efficacy can be assessed through various endpoints depending on the disease model. In arthritis models, this includes monitoring clinical scores of paw inflammation and swelling, histological analysis of joint inflammation and bone resorption, and measuring serum levels of disease-relevant antibodies (e.g., anti-collagen II IgG).^{[1][4]} A key pharmacodynamic marker is the inhibition of CD69 expression on B-cells following ex vivo stimulation of whole blood.^{[7][10]}

Troubleshooting Guide

Issue 1: Suboptimal or no efficacy observed in my in vivo model.

- Possible Cause 1: Inadequate Dosing or Target Engagement.
 - Troubleshooting Steps:
 - Verify Dose Calculation: Double-check all calculations for dose preparation.
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a pilot PK study to measure plasma concentrations of **BMS-986143** at different time points after

dosing. This will help determine if the drug exposure is sufficient. A dose of 25 mg/kg in mice has been shown to provide approximately 22 hours of daily coverage of the mouse whole blood BCR-stimulated CD69 IC50 of 140 nM.[\[1\]](#)[\[2\]](#)

- Assess Target Inhibition: Measure a downstream pharmacodynamic marker of BTK activity. For example, assess the phosphorylation of PLC γ 2 in B-cells or the inhibition of CD69 expression on B-cells from treated animals after ex vivo stimulation.[\[10\]](#)[\[11\]](#)
- Possible Cause 2: Compound Instability or Poor Formulation.
 - Troubleshooting Steps:
 - Check Vehicle Compatibility: Ensure **BMS-986143** is fully dissolved and stable in the chosen vehicle. Prepare fresh formulations regularly. Some formulations with DMSO may not be suitable for long-term studies.[\[4\]](#)
 - Confirm Route of Administration: For oral gavage, ensure proper technique to avoid misdosing.

Issue 2: Adverse effects or toxicity observed in treated animals.

- Possible Cause 1: Off-target effects or high dosage.
 - Troubleshooting Steps:
 - Dose Reduction: Perform a dose-response study to identify a dose that maintains efficacy while minimizing toxicity.[\[12\]](#)
 - Monitor Animal Health: Closely monitor animals for signs of toxicity such as weight loss, behavioral changes, or signs of distress. In a phase 2 clinical trial in humans, elevated liver enzymes were observed at a high dose (350 mg), leading to its discontinuation.[\[13\]](#) While direct translation to animal models is not always possible, it highlights a potential area for monitoring.
 - Consider Selectivity: **BMS-986143** is highly selective for BTK, but at higher concentrations, it can inhibit other Tec family kinases.[\[1\]](#)[\[4\]](#) If off-target effects are suspected, a lower dose may be necessary.

- Possible Cause 2: Vehicle-related toxicity.
 - Troubleshooting Steps:
 - Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound- and vehicle-related effects.
 - Alternative Formulation: If the vehicle is suspected to cause toxicity, explore alternative formulations.[\[4\]](#)

Data Presentation

Table 1: In Vitro Potency of **BMS-986143**

Target/Assay	IC50
Human Recombinant BTK	0.5 nM [2] [3] [4]
BCR-stimulated CD69 expression (human whole blood)	90 nM [1]
BCR-stimulated Calcium Flux (Ramos B-cells)	9 nM [4] [11]
B-cell functional endpoints (cytokine production, proliferation, CD86 expression)	≤ 5 nM [2] [3]

Table 2: In Vivo Efficacy of **BMS-986143** in a Mouse Collagen-Induced Arthritis (CIA) Model

Treatment Group	Dosing Regimen	Reduction in Clinical Score
BMS-986143 (4 mg/kg)	PO, once daily (preventative)	26% [4] [6]
BMS-986143 (10 mg/kg)	PO, once daily (preventative)	43% [4] [6]
BMS-986143 (30 mg/kg)	PO, once daily (preventative)	79% [4] [6]
BMS-986143 (2 mg/kg)	PO, once daily (therapeutic)	17% [1] [2]
BMS-986142 (4 mg/kg)	PO, once daily (therapeutic)	37% [1] [2]
BMS-986142 (25 mg/kg)	PO, once daily (therapeutic)	67% [1] [2]

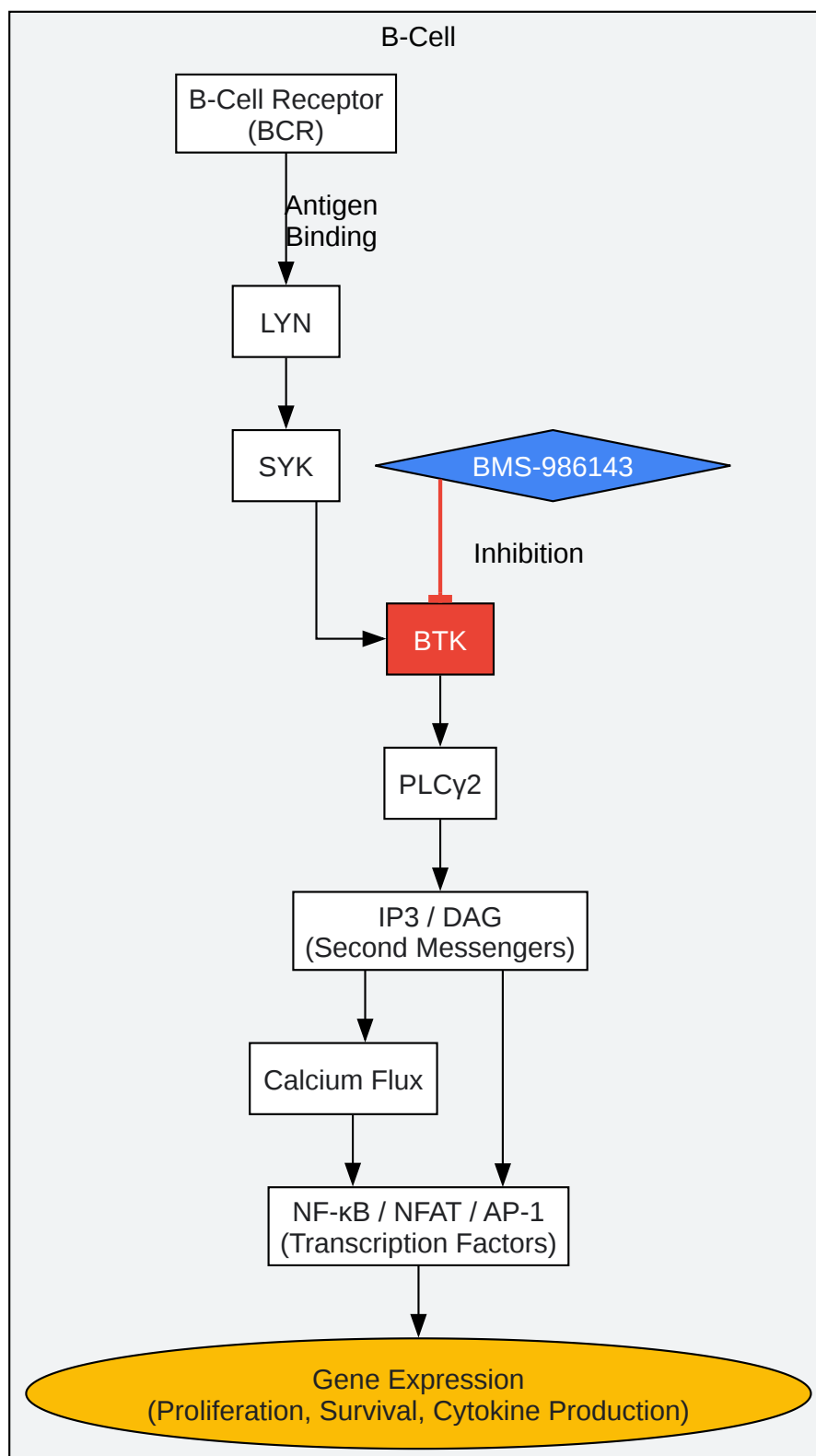
Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Mouse Collagen-Induced Arthritis (CIA) Model

- Animal Model: Male DBA/1 mice are commonly used.[\[4\]](#)
- Induction of Arthritis: Induce arthritis by subcutaneous immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant at the base of the tail. A booster immunization is given 21 days later.[\[4\]](#)
- Drug Formulation and Administration:
 - Prepare **BMS-986143** in a vehicle such as EtOH:TPGS:PEG300 (5:5:90).[\[4\]](#)[\[6\]](#)
 - Administer the compound orally (PO) once daily at the desired dose.
 - For a preventative protocol, start dosing immediately after the initial immunization.[\[4\]](#)[\[6\]](#)
 - For a therapeutic protocol, begin dosing after the booster immunization on day 21, once disease is established.[\[4\]](#)[\[6\]](#)
- Efficacy Readouts:
 - Monitor paw inflammation and clinical scores several times a week.[\[2\]](#)

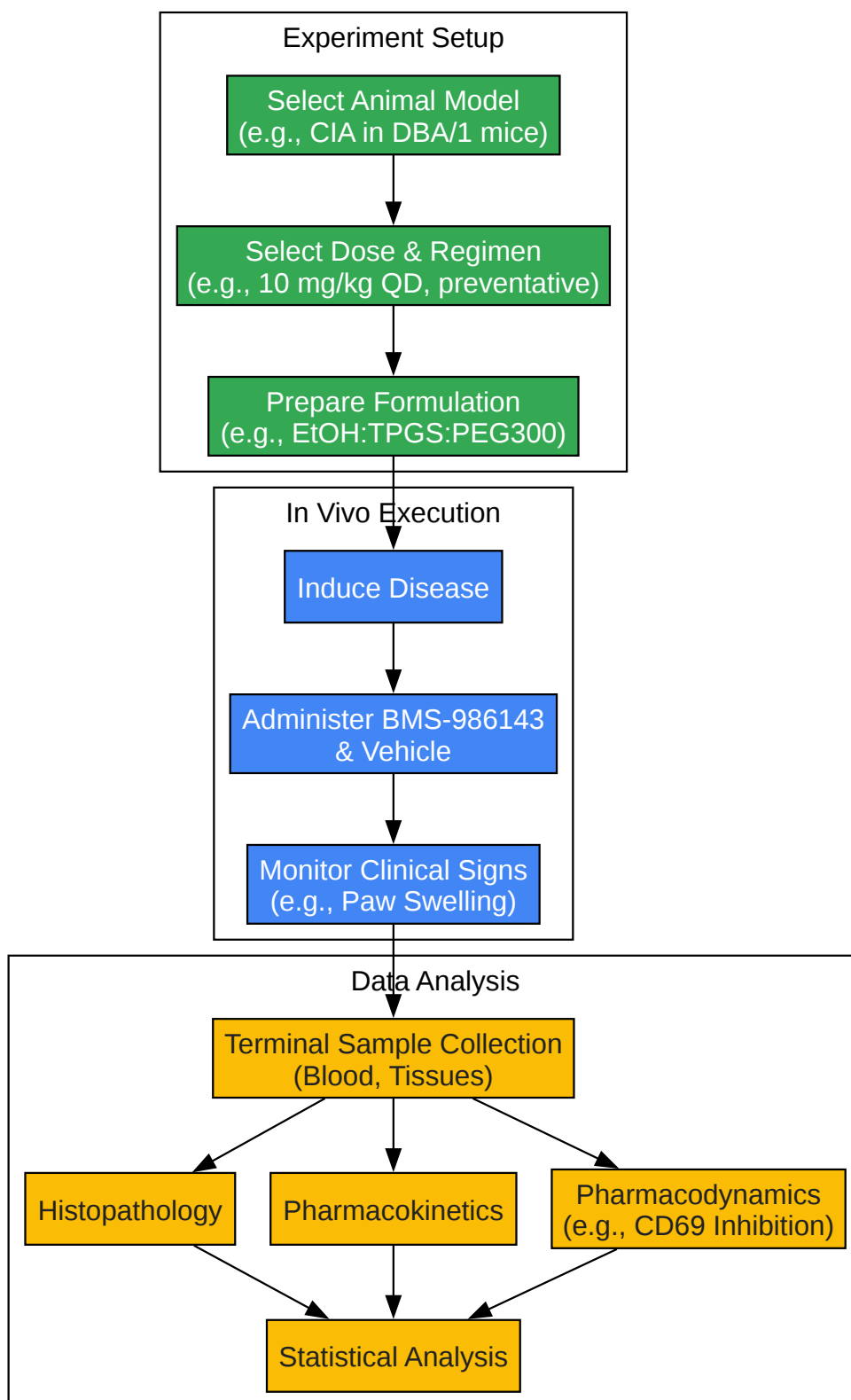
- At the end of the study, collect hind paws for histological evaluation of inflammation and bone resorption.[\[2\]](#)
- Collect blood samples to measure serum anti-collagen II antibody titers.[\[4\]](#)
- Pharmacokinetic Analysis:
 - On the final day of the study, blood can be collected at various time points post-dosing (e.g., 1, 4, and 24 hours) to determine the plasma concentration of **BMS-986143**.[\[2\]](#)

Visualizations



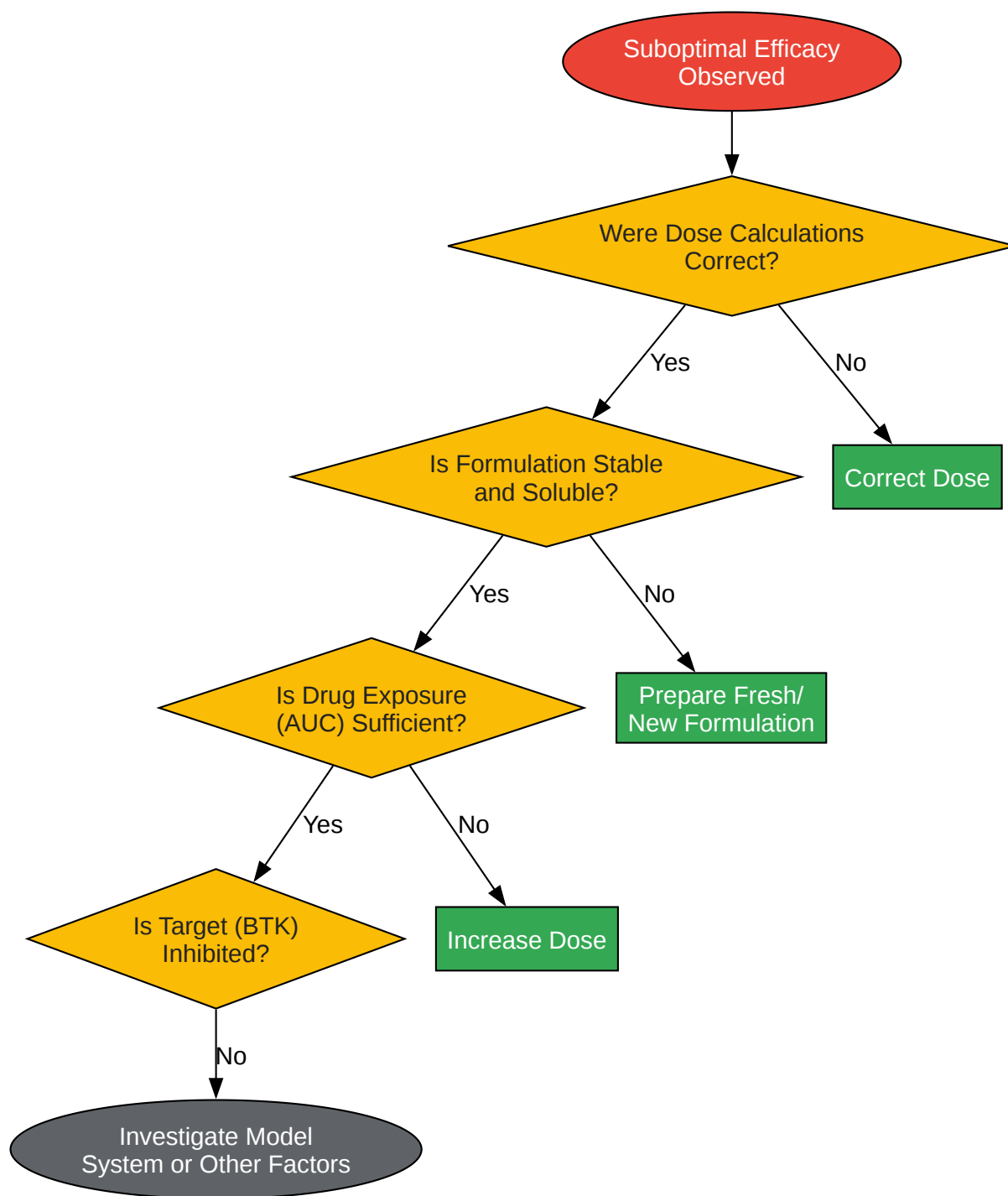
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Caption: **BMS-986143** inhibits BTK, a key kinase in the B-cell receptor signaling pathway.



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Caption: A general workflow for in vivo studies with **BMS-986143** in an arthritis model.



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Caption: A decision tree for troubleshooting suboptimal efficacy of **BMS-986143** in vivo.

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